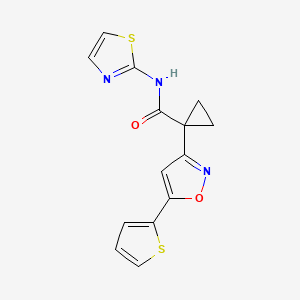

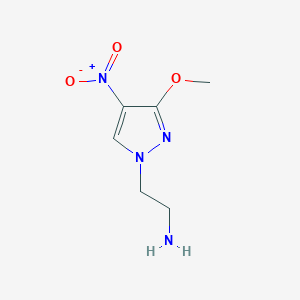

![molecular formula C16H21ClN2O6S B2530448 5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid CAS No. 1803580-64-4](/img/structure/B2530448.png)

5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in autoimmune diseases.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has explored the synthesis of novel compounds with potential antimicrobial activities. For instance, the synthesis of derivatives involving piperazine and methoxybenzenesulfonyl moieties has been investigated, leading to compounds with good to moderate activities against various microorganisms. This demonstrates the potential of such compounds in contributing to the development of new antimicrobial agents【H. Bektaş et al., 2007】(https://consensus.app/papers/synthesis-antimicrobial-activities-some-124triazole-bektaş/248703c69fbf561ba5a100c39e926721/?utm_source=chatgpt).

Anti-Inflammatory and Analgesic Agents

Another research application involves the synthesis of novel compounds derived from visnaginone and khellinone with the aim of evaluating their anti-inflammatory and analgesic properties. These compounds, featuring methoxy and piperazine groups, have been identified as potential cyclooxygenase inhibitors, showcasing significant analgesic and anti-inflammatory activities. This research highlights the therapeutic potential of such derivatives in treating inflammation and pain【A. Abu‐Hashem et al., 2020】(https://consensus.app/papers/synthesis-novel-benzodifuranyl-135triazines-abu‐hashem/1b4ef798aee65ef5adff2529e7c19235/?utm_source=chatgpt).

Hydrogen Bonding in Proton-Transfer Compounds

The study of proton-transfer compounds of sulfosalicylic acid with various aliphatic nitrogen Lewis bases, including piperazine, has revealed insights into their crystal structures and hydrogen-bonding patterns. This research provides a foundation for understanding the structural and electronic characteristics of such compounds, which could be relevant for designing materials with specific properties【Graham Smith et al., 2011】(https://consensus.app/papers/hydrogen-bonding-protontransfer-compounds-smith/e2487210b513563aa5c11096fd1d7a11/?utm_source=chatgpt).

Antimicrobial Activity of Novel Pyridine Derivatives

The development and antimicrobial evaluation of new pyridine derivatives, including those incorporating piperazine and methoxyphenyl groups, illustrate the potential of these compounds in addressing microbial resistance. Such studies contribute to the ongoing search for new antimicrobial agents capable of combating resistant strains【O. M. Habib et al., 2013】(https://consensus.app/papers/novel-quinazolinone-derivatives-synthesis-activity-habib/616de38ff8785b298c797e93c8d26c6a/?utm_source=chatgpt).

Anticancer and Radical-Scavenging Activities

Research into furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives has uncovered compounds with moderate DPPH radical-scavenging activity and significant antiproliferative effects against various cancer cell lines. This highlights the potential application of such compounds in developing new anticancer therapies【E. El-Sawy et al., 2013】(https://consensus.app/papers/synthesis-activity-series-4methoxy-elsawy/fe9b1ac41bb65f0ba148e1856ff3459a/?utm_source=chatgpt).

Mechanism of Action

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been found to have a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Mode of Action

It’s worth noting that piperazine derivatives, which share structural similarities with this compound, act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Biochemical Pathways

For instance, benzisothiazole derivatives exhibit various biological activities as oxidosqualene cyclase inhibitors .

Result of Action

Compounds with similar structures have been found to possess a broad spectrum of antimicrobial activity .

properties

IUPAC Name |

5-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O6S/c1-25-13-6-5-12(17)11-14(13)26(23,24)19-9-7-18(8-10-19)15(20)3-2-4-16(21)22/h5-6,11H,2-4,7-10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDQXERVJHZBFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one](/img/structure/B2530371.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone](/img/structure/B2530372.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530374.png)

![5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2530375.png)

![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2530377.png)

![tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2530382.png)

![4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2530384.png)